

# Brensocatib Demonstrates Efficacy in Reducing Pulmonary Exacerbations in Bronchiectasis Across Various Patient Subgroups

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New clinical trial data for **Brensocatib**, a novel oral inhibitor of dipeptidyl peptidase 1 (DPP-1), shows a significant reduction in the frequency of pulmonary exacerbations in patients with noncystic fibrosis bronchiectasis. While direct comparative trials are limited, data from the Phase III ASPEN and Phase II WILLOW trials suggest **Brensocatib**'s potential as a targeted anti-inflammatory therapy. This guide provides a comprehensive comparison of **Brensocatib** with other treatment alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Bronchiectasis is a chronic and progressive respiratory disease characterized by permanent dilation of the bronchi, leading to a vicious cycle of inflammation, infection, and further lung damage. A key clinical endpoint in the management of bronchiectasis is the reduction of pulmonary exacerbations, which are acute episodes of worsening symptoms that often require antibiotic treatment and can lead to hospitalization and accelerated lung function decline.

### **Brensocatib: A Targeted Approach to Inflammation**

**Brensocatib** is a first-in-class, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1). By blocking DPP-1, **Brensocatib** prevents the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G, within maturing neutrophils in the bone marrow.[1] These NSPs, when released in the airways, contribute to inflammation and tissue damage.[1] By inhibiting their activation, **Brensocatib** reduces the inflammatory cascade central to the pathophysiology of bronchiectasis.[1][2]



## Efficacy of Brensocatib in Reducing Pulmonary Exacerbations

The efficacy of **Brensocatib** in reducing pulmonary exacerbations has been demonstrated in two major clinical trials: the Phase II WILLOW trial and the Phase III ASPEN trial.

ASPEN Trial: This large-scale, global, randomized, double-blind, placebo-controlled Phase III trial enrolled 1,721 patients with non-cystic fibrosis bronchiectasis who had experienced at least two exacerbations in the previous year.[3][4] Patients were randomized to receive oncedaily oral **Brensocatib** (10 mg or 25 mg) or a placebo for 52 weeks.[4]

The annualized rate of pulmonary exacerbations was significantly lower in both **Brensocatib** groups compared to the placebo group.[3][4]

Treatment Group	Annualized Rate of Pulmonary Exacerbations	Rate Ratio vs. Placebo (95% CI)	Adjusted p-value
Brensocatib 10 mg	1.02	0.79 (0.68 to 0.92)	0.004
Brensocatib 25 mg	1.04	0.81 (0.69 to 0.94)	0.005
Placebo	1.29	-	-

Data from the Phase III ASPEN trial.[3][4]

Furthermore, both doses of **Brensocatib** significantly prolonged the time to the first exacerbation.[3] At 52 weeks, 48.5% of patients in both **Brensocatib** groups remained exacerbation-free, compared to 40.3% in the placebo group.[5]

WILLOW Trial: This Phase II, randomized, double-blind, placebo-controlled trial enrolled 256 patients with non-cystic fibrosis bronchiectasis and a history of at least two exacerbations in the prior year.[6][7] Patients received **Brensocatib** (10 mg or 25 mg) or a placebo once daily for 24 weeks.[7]

The WILLOW trial also demonstrated a significant prolongation in the time to first exacerbation for both **Brensocatib** doses compared to placebo.[6] The 10 mg dose was associated with a



significant reduction in the annualized rate of exacerbations.[8]

# Efficacy of Brensocatib Across Different Bronchiectasis Subgroups

While specific data on the efficacy of **Brensocatib** based on the underlying etiology of bronchiectasis (e.g., idiopathic, post-infectious, connective tissue disease-related) is not yet detailed in published literature, subgroup analyses from the WILLOW and ASPEN trials have shown consistent efficacy across various patient characteristics. These include:

- Prior Exacerbation History: Efficacy was observed in patients with both two and three or more exacerbations in the previous year.[9]
- Pseudomonas aeruginosa Status: **Brensocatib** demonstrated a reduction in exacerbations in patients both with and without P. aeruginosa colonization.[9]
- Concomitant Macrolide Use: The efficacy of Brensocatib was maintained in patients who were also receiving long-term macrolide therapy.
- Blood Eosinophil Count: **Brensocatib** was effective in reducing exacerbations regardless of baseline blood eosinophil levels.[10]

### **Comparison with Alternative Treatments**

Currently, there are no approved therapies that specifically target the inflammatory pathways of bronchiectasis in the same manner as **Brensocatib**. The mainstays of treatment focus on airway clearance, antibiotics for acute and chronic infections, and in some cases, long-term anti-inflammatory and mucoactive agents.

### **Macrolide Antibiotics**

Long-term, low-dose macrolide therapy (e.g., azithromycin) is a commonly used off-label treatment for reducing exacerbations in patients with bronchiectasis.[11][12][13] Macrolides are thought to have both antimicrobial and immunomodulatory effects.[11]

A meta-analysis of individual patient data from three randomized controlled trials showed that long-term macrolide therapy reduced the frequency of exacerbations by approximately 50%



compared to placebo.[13][14] This effect was observed across various subgroups, including those with and without P. aeruginosa infection and those with a lower frequency of prior exacerbations.[13][14] However, concerns remain regarding the potential for increased antibiotic resistance with long-term use.[11]

Treatment	Reduction in Exacerbation Frequency	Key Considerations
Brensocatib	Significant reduction in annualized exacerbation rate. [3][4]	Novel, targeted anti- inflammatory mechanism.[2]
Macrolides (e.g., Azithromycin)	Approximately 50% reduction in exacerbation frequency vs. placebo.[13][14]	Risk of antibiotic resistance with long-term use.[11]
Inhaled Corticosteroids (ICS)	Insufficient evidence for routine use; may be beneficial in patients with eosinophilia.[15]	Not generally recommended for bronchiectasis without co-existing asthma or COPD.[16]
Mucoactive Agents	Generally not shown to be effective in reducing exacerbations.[17]	May help with sputum clearance in some patients.

### **Inhaled Corticosteroids (ICS)**

The role of inhaled corticosteroids in the management of bronchiectasis is controversial. While they are potent anti-inflammatory agents, their routine use is generally not recommended in bronchiectasis unless there is a co-existing condition such as asthma or chronic obstructive pulmonary disease (COPD).[16] A Cochrane review found insufficient evidence to support the routine use of ICS in adults with stable bronchiectasis, as they did not significantly reduce the number of exacerbations.[15] However, some recent observational data suggests that ICS may be associated with a reduced exacerbation frequency in a subgroup of patients with elevated blood eosinophil counts.[16]

### **Mucoactive Agents**



Mucoactive agents, such as hypertonic saline and carbocisteine, are sometimes used to aid in sputum clearance. However, a recent large, randomized trial found that neither hypertonic saline nor carbocisteine significantly reduced the incidence of pulmonary exacerbations in patients with non-cystic fibrosis bronchiectasis.[17]

## Experimental Protocols ASPEN Trial (Phase III)

- Design: A global, randomized, double-blind, placebo-controlled study.[18]
- Participants: 1,721 adults and adolescents (ages 12 and older) with non-cystic fibrosis bronchiectasis and a history of at least two pulmonary exacerbations in the 12 months prior to screening.[3][18]
- Intervention: Participants were randomized (1:1:1 for adults; 2:2:1 for adolescents) to receive oral Brensocatib 10 mg, Brensocatib 25 mg, or a matching placebo once daily for 52 weeks.[10][18]
- Primary Endpoint: The annualized rate of adjudicated pulmonary exacerbations over the 52week treatment period.[18]
- Key Secondary Endpoints: Time to first exacerbation, proportion of patients remaining exacerbation-free, and change from baseline in post-bronchodilator FEV1.[18]

### **WILLOW Trial (Phase II)**

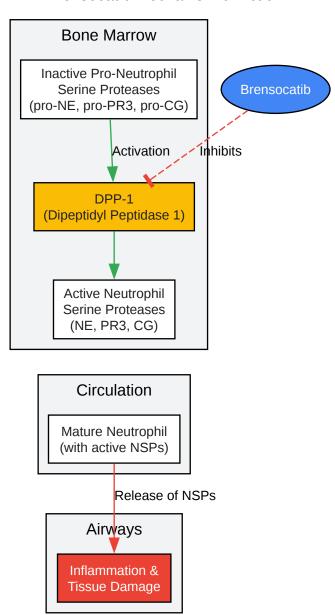
- Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center, multi-national study.[19][20]
- Participants: 256 adult patients with non-cystic fibrosis bronchiectasis and at least two documented pulmonary exacerbations in the 12 months prior to screening.[19][20]
- Intervention: Participants were randomized (1:1:1) to receive oral Brensocatib 10 mg,
   Brensocatib 25 mg, or a matching placebo once daily for 24 weeks.[19][20]
- Primary Endpoint: Time to first pulmonary exacerbation over the 24-week treatment period.
   [19][20]



 Key Secondary Endpoints: Rate of exacerbations and change in sputum neutrophil elastase concentration.[21]

### **Signaling Pathways and Experimental Workflows**

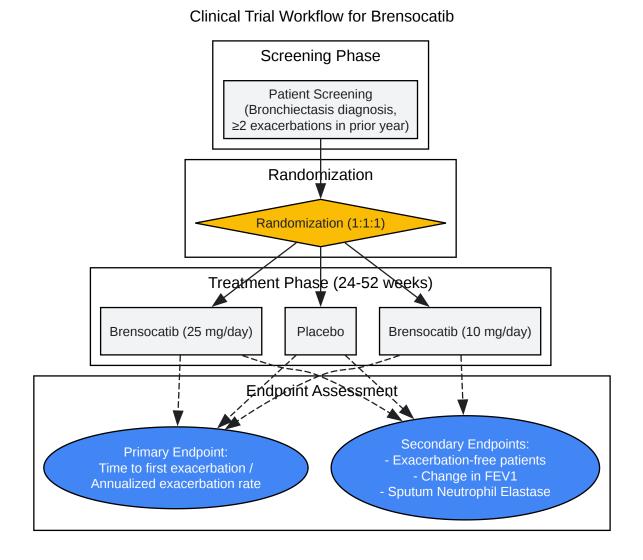




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Caption: **Brensocatib** inhibits DPP-1, preventing NSP activation and reducing inflammation.





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Caption: Workflow of **Brensocatib** clinical trials for bronchiectasis.

### Conclusion

**Brensocatib** represents a promising novel therapeutic approach for the management of non-cystic fibrosis bronchiectasis by directly targeting the underlying neutrophilic inflammation. Clinical trial data has consistently demonstrated its efficacy in reducing the frequency of pulmonary exacerbations and prolonging the time to first exacerbation. While direct head-to-head comparative data with other treatments like long-term macrolides is not yet available, the distinct mechanism of action and positive results from the ASPEN and WILLOW trials position **Brensocatib** as a significant advancement in the treatment landscape for this chronic and



debilitating disease. Further research is warranted to fully elucidate its efficacy across different etiological subtypes of bronchiectasis.

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